(S)-4-(hydroxymethyl)azetidin-2-one
Overview
Description
(S)-4-(hydroxymethyl)azetidin-2-one is a chiral β-lactam compound, which is a four-membered cyclic amide. This compound is of significant interest due to its structural similarity to the core of many β-lactam antibiotics, such as penicillins and cephalosporins. The presence of the hydroxymethyl group at the 4-position adds to its chemical versatility and potential for various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(hydroxymethyl)azetidin-2-one can be achieved through several methods. . This reaction is typically carried out under photochemical conditions, where ultraviolet light is used to initiate the cycloaddition process.
Another method involves the use of β-lactam synthon methodology, where the strained ring of the β-lactam is exploited to construct the azetidin-2-one skeleton . This approach often involves the use of chiral auxiliaries or catalysts to ensure the desired stereochemistry at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale photochemical reactors for the aza Paternò–Büchi reaction or continuous flow systems for the β-lactam synthon method. These methods ensure high yield and purity of the compound, which is essential for its application in pharmaceutical synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(hydroxymethyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the β-lactam ring can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.
Major Products
Oxidation: 4-(carboxymethyl)azetidin-2-one.
Reduction: 4-(aminomethyl)azetidin-2-one.
Substitution: Various substituted azetidin-2-one derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-4-(hydroxymethyl)azetidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules, including β-lactam antibiotics.
Biology: Studied for its potential as an enzyme inhibitor, particularly against β-lactamase enzymes that confer antibiotic resistance.
Medicine: Investigated for its potential as a precursor to new antibiotic drugs and other therapeutic agents.
Industry: Utilized in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-4-(hydroxymethyl)azetidin-2-one involves its interaction with molecular targets such as enzymes. For instance, as a β-lactam compound, it can inhibit the activity of β-lactamase enzymes by forming a covalent bond with the active site serine residue, thereby preventing the hydrolysis of β-lactam antibiotics . This inhibition mechanism is crucial in overcoming antibiotic resistance.
Comparison with Similar Compounds
Similar Compounds
Azetidin-2-one: The parent compound without the hydroxymethyl group.
4-(hydroxymethyl)azetidin-2-one: The racemic mixture of the compound.
Spiro-azetidin-2-one derivatives: Compounds with a spirocyclic structure at the azetidin-2-one core.
Uniqueness
(S)-4-(hydroxymethyl)azetidin-2-one is unique due to its chiral nature and the presence of the hydroxymethyl group, which enhances its reactivity and potential for diverse chemical transformations
Properties
IUPAC Name |
(4S)-4-(hydroxymethyl)azetidin-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c6-2-3-1-4(7)5-3/h3,6H,1-2H2,(H,5,7)/t3-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUSUDPOSFRAEO-VKHMYHEASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC1=O)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC1=O)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10449926 | |
Record name | (4S)-4-(hydroxymethyl)azetidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10449926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72776-07-9 | |
Record name | (4S)-4-(hydroxymethyl)azetidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10449926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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